

Technical Support Center: Reducing Porosity in Electroless Nickel-Boron Films

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Compound of Interest

Compound Name: *Boron;nickel*

Cat. No.: *B077341*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing porosity in electroless nickel-boron (Ni-B) films.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of porosity in electroless nickel-boron films?

A1: Porosity in electroless Ni-B films, which are microscopic holes in the coating, can stem from several factors throughout the plating process.^[1] Key causes include:

- **Substrate Surface Defects:** Pre-existing imperfections, roughness, and contaminants on the substrate surface can lead to increased porosity.^{[1][2][3]} A smoother and cleaner substrate generally results in a less porous coating.^[3]
- **Inadequate Substrate Preparation:** Improper cleaning, activation, or the presence of passive spots on the substrate can hinder uniform deposition and create pores.^{[2][4]} The pretreatment process is crucial for good corrosion protection by ensuring the absence of porosity.^[2]
- **Bath Chemistry Imbalance:** Incorrect concentrations of the reducing agent (e.g., sodium borohydride), nickel salts, complexing agents, or stabilizers can affect the deposition rate and morphology, leading to porosity.^{[5][6][7]} Contamination of the plating bath with metals like lead, cadmium, or organic impurities is also a significant contributor.^{[8][9]}

- Process Parameters: Operating the bath outside of the optimal pH and temperature ranges can adversely affect the coating's integrity.[7][9]
- Insufficient Coating Thickness: Thinner coatings are more likely to be porous. As the plating thickness increases, the pores tend to get sealed.[1][10]
- Hydrogen Evolution: During the deposition process, hydrogen gas is evolved. If these gas bubbles adhere to the substrate surface, they can mask areas and cause pitting or porosity.

Q2: How does the substrate preparation process influence the porosity of Ni-B films?

A2: The condition of the substrate surface is a critical factor in controlling the porosity of electroless nickel deposits.[2][4] The pretreatment process significantly impacts the final coating quality for the following reasons:

- Surface Morphology: Different pretreatment methods result in varied surface morphologies. A more uniform substrate surface leads to a more uniform and less porous coating.[2] Studies have shown that the corrosion resistance of EN deposits decreases with an increase in the surface roughness of the substrate prior to plating.[10]
- Removal of Contaminants: Thorough cleaning to remove oils, greases, and other surface soils is essential.[8][11] Incomplete cleaning can leave passive spots that do not initiate plating, resulting in non-uniform deposition and porosity.[2]
- Surface Activation: The activation step removes oxide layers and prepares the substrate for catalytic activity, ensuring a uniform initiation of the plating process. Inadequate activation can lead to missed plating in certain areas, which are essentially large pores.[12]
- Minimizing Surface Defects: Mechanical treatments like polishing can reduce surface roughness and eliminate defects that can act as nucleation sites for pores.[10] However, some mechanical processes like grit blasting may increase the likelihood of obtaining porous coatings if not followed by appropriate finishing steps.[2] Applying an electrolytic nickel strike before EN plating can cover non-catalytic inclusions on the substrate, thereby reducing porosity.[10]

Q3: What is the role of bath components in controlling porosity?

A3: Each component in the electroless nickel-boron bath plays a crucial role in the final deposit quality, and their balance is key to minimizing porosity.

- **Reducing Agent** (e.g., Sodium Borohydride - NaBH_4): The concentration of the reducing agent affects the deposition rate and the boron content in the film. An improper concentration can lead to either too rapid a deposition, which can entrap hydrogen and cause porosity, or a slow, uneven deposition.^[6]
- **Complexing Agents**: These agents, such as glycine, form complexes with nickel ions, preventing their precipitation as nickel hydroxide at the bath's operating pH and controlling the rate of the reaction.^[13] The choice and concentration of the complexing agent can significantly impact the surface morphology and porosity of the coating.^[13] Optimizing the complexing agent can remarkably improve the coating quality by minimizing porosity.
- **Stabilizers**: Stabilizers are added in small quantities to prevent the spontaneous decomposition of the plating bath.^[5] However, an excess of stabilizers can inhibit the plating reaction on the substrate surface, leading to skip plating or increased porosity.^{[7][12]} Some stabilizers can also limit the lateral growth of the deposit, resulting in a columnar structure that may be more prone to porosity.^[14]
- **Surfactants**: The addition of surfactants can lower the surface tension of the plating solution, which helps in preventing hydrogen bubbles from clinging to the substrate surface, thereby reducing pitting and porosity.^[7]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to porosity in electroless nickel-boron films.

Observed Problem	Potential Cause	Recommended Action
High Porosity / Pitting	1. Inadequate Substrate Cleaning	- Review and optimize the pre-treatment cleaning cycle. Ensure complete removal of oils, greases, and other contaminants. [8] [11] - Verify the concentration and temperature of cleaning solutions.
	2. Improper Surface Activation	- Ensure the pickling/activation step effectively removes all oxide layers. - Check the concentration and age of the activating solution. [12]
3. Bath Contamination (Organic)	3. Bath Contamination (Organic)	- Perform activated carbon treatment on the plating bath to remove organic impurities. [8] [9]
4. Bath Contamination (Metallic)	4. Bath Contamination (Metallic)	- Identify the source of metallic contamination (e.g., drag-in, substrate dissolution). - Dummy plate the bath at a low current density to remove metallic impurities. [15]
5. Suspended Particles in Bath	5. Suspended Particles in Bath	- Ensure continuous filtration of the plating bath to remove any particulate matter. [11] [12]
6. Incorrect Bath pH	6. Incorrect Bath pH	- Measure and adjust the pH of the bath to the recommended operating range using appropriate chemicals (e.g., sodium hydroxide). [6] [12]

Non-uniform Coating / Skip Plating	1. Passive Substrate Areas	- Improve the pre-plating pickling and activation methods to ensure a uniformly active surface. [12]
2. Over-stabilized Bath	- Reduce the concentration of the stabilizer. This may involve partial bath replacement. [12]	
3. Low Operating Temperature	- Verify and increase the bath temperature to the optimal range. [15]	
Rough Deposit	1. High pH	- A high pH can lead to an excessively high plating rate, causing roughness. Adjust the pH to the recommended level. [9]
2. Particulate Matter in Bath	- Improve filtration to remove suspended particles. [11]	
3. Bath Instability	- Check the concentrations of all bath components, especially the stabilizer and complexing agent.	

Experimental Protocols

Protocol 1: Substrate Preparation for Low-Porosity Ni-B Plating

- **Solvent Cleaning:** Degrease the substrate by immersing it in an ultrasonic bath with acetone for 10-15 minutes to remove heavy oils and greases.
- **Alkaline Cleaning:** Immerse the substrate in an alkaline cleaning solution (e.g., 50 g/L NaOH, 30 g/L Na₂CO₃) at 60-70°C for 5-10 minutes to remove remaining organic contaminants.
- **Rinsing:** Thoroughly rinse the substrate with deionized water.

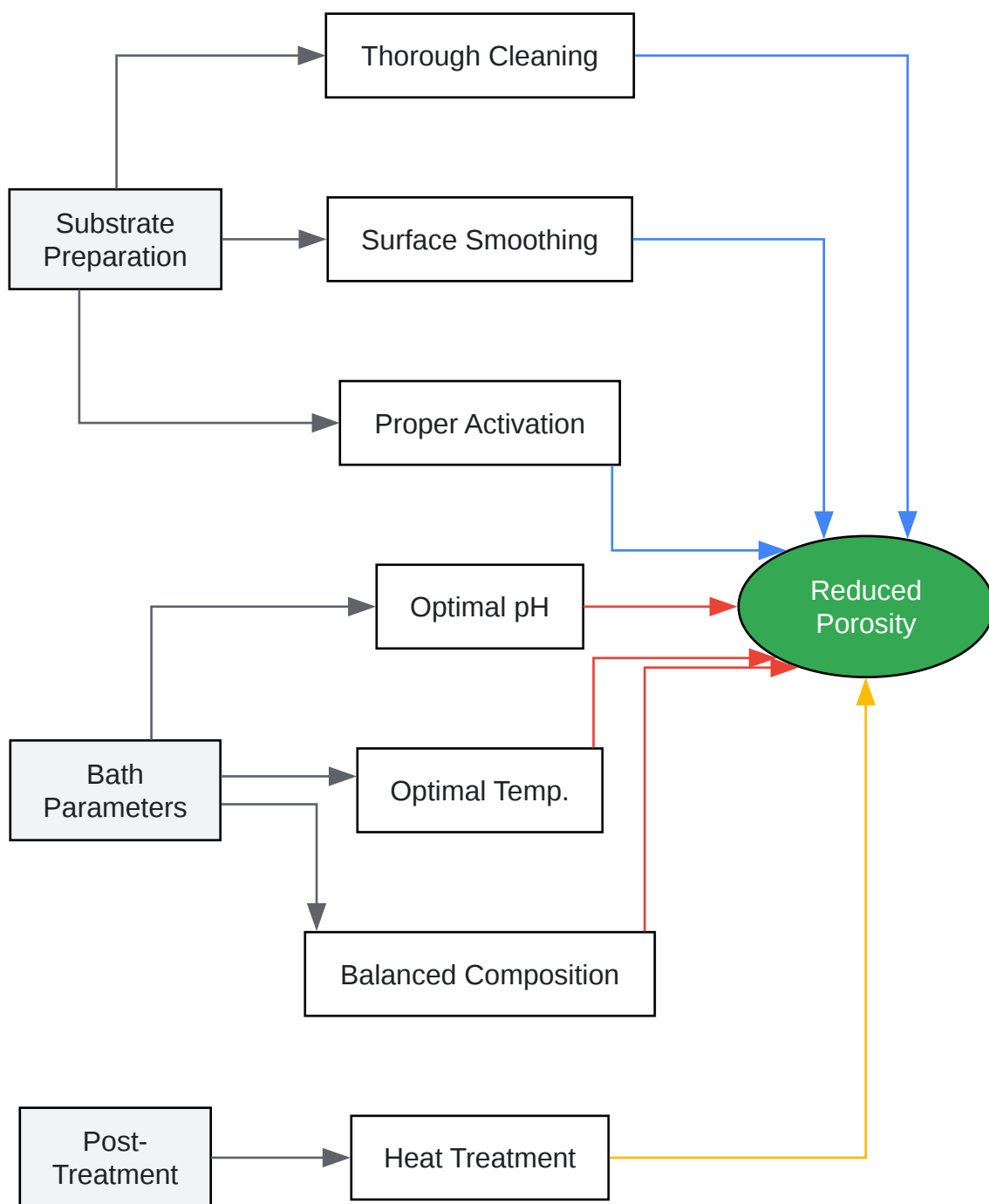
- Acid Pickling/Activation: Immerse the substrate in a dilute acid solution (e.g., 10-20% HCl or H₂SO₄) for 1-2 minutes to remove oxide layers and activate the surface.
- Final Rinsing: Rinse the substrate again with deionized water before immediately transferring it to the electroless nickel-boron plating bath.

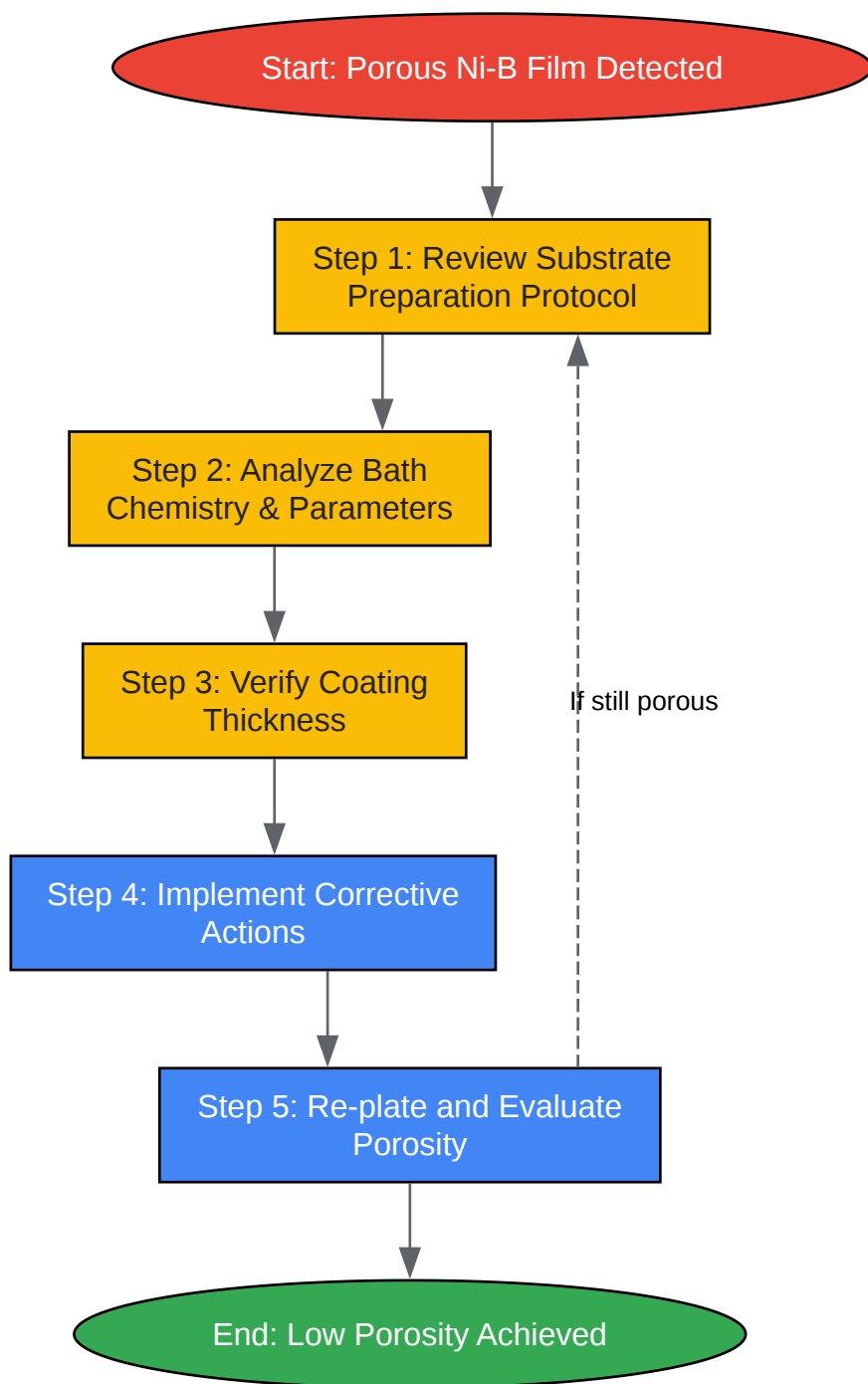
Protocol 2: Porosity Measurement using Electrochemical Methods

This method is based on measuring the mixed potential of the coated sample in a corrosive electrolyte. The potential is related to the area fraction of pores.

- Electrolyte Preparation: Prepare a suitable corrosive electrolyte, for example, a solution of 0.1 M NaCl.
- Cell Setup: Place the Ni-B coated sample as the working electrode in an electrochemical cell. Use a standard reference electrode (e.g., Saturated Calomel Electrode - SCE) and a counter electrode (e.g., platinum).
- Potential Measurement: Measure the open-circuit potential (OCP) or mixed potential of the sample in the electrolyte. A more negative potential generally indicates a higher degree of porosity, as the underlying, less noble substrate is more exposed.
- Quantitative Analysis: The area fraction of pores can be quantitatively determined by analyzing the polarization resistance. This technique is more sensitive than conventional tests like the ferroxyl test and provides results much faster than salt spray tests.[\[10\]](#)

Visualizations





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